molecular formula C12H6N6O4 B3969945 7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium

7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium

Cat. No.: B3969945
M. Wt: 298.21 g/mol
InChI Key: UAEZCEVKQDRAJN-UHFFFAOYSA-N
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Description

7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzoxadiazole family, which is characterized by the presence of a benzene ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium typically involves multiple steps, starting with the preparation of the benzoxadiazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced equipment and optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different functional groups.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The nitrophenyl group plays a crucial role in its reactivity, enabling it to participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium stands out due to its unique combination of a nitrophenyl group and a triazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N6O4/c19-17-10-6-5-7-11(15-22-14-7)12(10)13-16(17)8-3-1-2-4-9(8)18(20)21/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEZCEVKQDRAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2N=C3C(=[N+]2[O-])C=CC4=NON=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium
Reactant of Route 2
7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium
Reactant of Route 3
7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium
Reactant of Route 4
Reactant of Route 4
7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium
Reactant of Route 5
7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium
Reactant of Route 6
7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium

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